ethyl 6-methyl-2-oxo-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and pharmaceutical fields due to their biological activities .
Scientific Research Applications
Synthesis and Structural Analysis
A study presents the synthesis of novel 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, exploring variations in the substituent at the pyrimidine ring's 5-position. These compounds were characterized using NMR, IR, mass spectroscopies, elemental analysis, and single-crystal X-ray diffraction. The study explores the cytotoxicity of these compounds against various cancer cell lines, providing insights into their potential medicinal applications (Stolarczyk et al., 2018).
Antimicrobial and Antifungal Activities
Another research outlines the catalyzed synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives using ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, highlighting their in vitro antimicrobial activity against different bacterial and fungal strains (Ghashang et al., 2013).
Synthesis of Pyrimidine Derivatives for Biological Evaluation
Research by Farag et al. (2008) reported the use of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate in synthesizing various pyrimidine derivatives, with some subjected to antimicrobial evaluation. This demonstrates the compound's role as a precursor in developing potential antimicrobial agents (Farag et al., 2008).
Ionic Liquid-Promoted Synthesis for Antimicrobial Analysis
Tiwari et al. (2018) explored an ionic liquid-promoted synthesis of ethyl tetrahydropyrimidine-5-carboxylate derivatives, evaluating their antifungal and antibacterial activity. The study highlights the compounds' promising antimicrobial properties and suggests potential drug development pathways (Tiwari et al., 2018).
Exploration of Novel Heterocyclic Systems
Youssef et al. (2011) detailed the synthesis of ethyl thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, focusing on their reactions with various reagents to form related heterocyclic systems. The compounds showed excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as novel antimicrobial agents (Youssef et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c1-3-24-14(22)12-9(2)20-15(23)21-13(12)25-8-10-4-6-11(7-5-10)16(17,18)19/h4-7H,3,8H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYADXVOTXBRRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=C(C=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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